molecular formula C24H31FN2O B566045 STS-135 CAS No. 1354631-26-7

STS-135

Cat. No.: B566045
CAS No.: 1354631-26-7
M. Wt: 382.523
InChI Key: COYHGVCHRRXECF-UHFFFAOYSA-N
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Description

Molecular Configuration and IUPAC Nomenclature

This compound possesses the systematic International Union of Pure and Applied Chemistry name N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide. The compound is registered under Chemical Abstracts Service number 1354631-26-7 and appears in various chemical databases including PubChem with the identifier 57404059. Alternative nomenclature systems recognize this compound as 5-fluoro-APICA and ACBM-2201, reflecting its structural relationship to the parent APICA compound.

The molecular formula C24H31FN2O describes a compound with a molecular weight of 382.5142 grams per mole. The structure incorporates three distinct functional components: an indole ring system serving as the core scaffold, a 5-fluoropentyl chain attached to the indole nitrogen, and an adamantyl carboxamide substituent at the 3-position of the indole ring. This configuration results in a molecular architecture that combines the rigid, cage-like adamantane structure with the planar indole system through an amide linkage.

The compound exhibits specific stereochemical characteristics due to the three-dimensional nature of the adamantane moiety. The adamantane group adopts a chair-chair conformation with the nitrogen attachment point positioned at the bridgehead carbon, providing a highly constrained and lipophilic substituent. The 5-fluoropentyl chain extends from the indole nitrogen in a flexible alkyl configuration, with the terminal fluorine atom contributing to the compound's physicochemical properties.

Table 1: Basic Chemical Properties of this compound

Property Value Source
IUPAC Name N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Chemical Abstracts Service Number 1354631-26-7
Molecular Formula C24H31FN2O
Molecular Weight 382.5142 g/mol
Melting Point 138.6°C
Appearance White crystalline powder

Structural Analogues and Derivatives in the Indolecarboxamide Class

This compound belongs to a distinct subfamily of synthetic cannabinoids characterized by the indole-3-carboxamide core structure. The compound represents the terminally-fluorinated analogue of SDB-001, establishing a direct structural relationship within this chemical series. This fluorination pattern mirrors the relationship observed between other synthetic cannabinoid pairs, such as AM-2201 and JWH-018, where terminal fluorine substitution represents a common structural modification strategy.

The parent compound APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) shares the adamantyl carboxamide motif but lacks the fluorine substitution on the pentyl chain. SDB-001 maintains the carboxamide linkage and pentyl chain but substitutes the adamantyl group, demonstrating the structural variability possible within this chemical class. The compound AB-001 (adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone) represents a structural isomer where the carboxamide linkage is replaced with a ketone group, fundamentally altering the electronic and conformational properties.

Within the broader indolecarboxamide family, this compound exemplifies the strategic incorporation of structural features designed to optimize receptor binding characteristics. The adamantyl group provides a bulky, hydrophobic substituent that has been associated with enhanced binding affinity in cannabinoid receptor systems. The fluoropentyl chain represents a common modification observed across multiple synthetic cannabinoid series, including compounds such as AM-2201, XLR-11, and 5F-PB-22.

The structural relationship between this compound and related compounds demonstrates systematic structure-activity relationship exploration within the indolecarboxamide class. The retention of the indole core with substitution at the 1-position and 3-position represents a conserved structural motif, while the specific nature of these substituents provides chemical diversity within the series.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound has been documented through multiple analytical techniques, providing detailed structural confirmation and analytical reference data. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with proton nuclear magnetic resonance data acquired in deuterated chloroform revealing characteristic resonance patterns.

The proton nuclear magnetic resonance spectrum displays several diagnostic features that confirm the compound's structure. The indole aromatic protons appear as multiplets in the 7.22-7.91 parts per million region, with the 2-position proton appearing as a distinctive singlet at 7.67 parts per million. The adamantyl protons generate a complex multiplet pattern in the 1.65-2.22 parts per million region, reflecting the cage-like structure's symmetrical environment. The fluoropentyl chain produces characteristic multiplets, including the methylene protons adjacent to fluorine appearing at 4.37 parts per million and the nitrogen-attached methylene protons at 4.15 parts per million.

Table 2: Key Nuclear Magnetic Resonance Chemical Shifts for this compound

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Indole aromatic 7.87-7.91 multiplet 1H
Indole 2-position 7.67 singlet 1H
Indole aromatic 7.37 doublet 1H
Indole aromatic 7.22-7.30 multiplet 2H
Amide nitrogen 5.72 broad singlet 1H
Fluoropentyl CH2-F 4.37 triplet 2H
Nitrogen-CH2 4.15 triplet 2H
Adamantyl protons 2.13-2.22 multiplet 9H

Infrared spectroscopy provides additional structural confirmation through characteristic functional group absorptions. The amide carbonyl stretch appears at 1688 wavenumbers, indicating the presence of the carboxamide linkage. Aromatic carbon-hydrogen stretches are observed in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear in the 2850-2907 wavenumber range. The nitrogen-hydrogen stretch of the amide group produces a characteristic absorption at 3375 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 383, corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns provide structural information through characteristic losses, including the loss of the fluoropentyl chain (C5H9F) resulting in a fragment at mass-to-charge ratio 295. Additional fragmentation involves the loss of larger structural units, producing diagnostic ions that confirm the presence of both the adamantyl and indole components.

The Drug Enforcement Administration's Special Testing and Research Laboratory has established comprehensive analytical protocols for this compound characterization, including optimized nuclear magnetic resonance parameters and mass spectrometry conditions. These standardized methods facilitate reliable identification and quantification of the compound in various analytical contexts.

Crystallographic Analysis and Conformational Studies

While comprehensive single-crystal X-ray diffraction data for this compound remains limited in the published literature, the compound's conformational characteristics can be inferred from its constituent structural elements and related analogues. The melting point of 138.6 degrees Celsius suggests a crystalline solid with well-defined intermolecular packing arrangements. The compound's appearance as a white crystalline powder indicates regular crystal formation under standard conditions.

Computational modeling studies have provided insights into the three-dimensional structure and conformational preferences of this compound. The adamantyl group adopts a rigid, diamond-like cage structure that constrains the conformational flexibility of the carboxamide linkage. This structural rigidity contrasts with the flexibility of the fluoropentyl chain, which can adopt multiple conformations depending on the local chemical environment.

The indole ring system maintains planarity, providing a rigid aromatic framework that serves as the molecular scaffold. The carboxamide linkage introduces rotational freedom around the carbon-nitrogen bond, although steric interactions with the bulky adamantyl group likely restrict the accessible conformational space. The amide group can potentially participate in intermolecular hydrogen bonding interactions in the solid state, influencing crystal packing arrangements.

Three-dimensional conformer analysis available through chemical database systems indicates multiple low-energy conformations for this compound. These conformational states differ primarily in the orientation of the fluoropentyl chain and the rotation around the carboxamide bond. The adamantyl group's rigid structure provides a fixed reference point for conformational analysis, while the flexible alkyl chain contributes to the molecule's overall conformational diversity.

Molecular modeling studies suggest that the compound's overall shape and electronic distribution are influenced by the interplay between the planar indole system and the three-dimensional adamantyl cage. This structural combination creates a molecule with both hydrophobic and hydrophilic regions, potentially influencing its solid-state packing behavior and intermolecular interactions.

Properties

IUPAC Name

N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHGVCHRRXECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725427
Record name STS 135
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354631-26-7
Record name 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STS-135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STS 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STS-135
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of Indole Nitrogen

The introduction of the 5-fluoropentyl side chain begins with the alkylation of indole’s nitrogen. This is typically achieved using 5-fluoropentyl bromide under basic conditions:

Procedure :

  • Indole (1 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Sodium hydride (1.2 equiv) is added to deprotonate the indole nitrogen.

  • 5-Fluoropentyl bromide (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at 60°C for 12 hours.

  • The product, 1-(5-fluoropentyl)-1H-indole, is purified via column chromatography (hexane/ethyl acetate = 4:1).

Yield : ~75% (based on analogous fluoropentylations).

Carboxylic Acid Functionalization

The indole’s 3-position is then carboxylated using a Vilsmeier-Haack reaction :

Procedure :

  • 1-(5-Fluoropentyl)-1H-indole (1 equiv) is treated with phosphoryl chloride (POCl₃) in DMF at 0°C.

  • The mixture is heated to 80°C for 6 hours, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxaldehyde.

  • Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to the carboxylic acid.

Yield : ~60% (estimated from similar indole functionalizations).

Synthesis of Fragment B: 1-Adamantylamine

1-Adamantylamine is commercially available but can be synthesized via:

Bromination of Adamantane

  • Adamantane undergoes electrophilic bromination with Br₂ in the presence of FeCl₃ to yield 1-bromoadamantane.

  • Ammonolysis : 1-Bromoadamantane is heated with aqueous ammonia (NH₃) at 120°C for 24 hours, producing 1-adamantylamine.

Yield : ~85%.

Amide Bond Formation

The final step involves coupling Fragment A and Fragment B via carbodiimide-mediated amidation :

Procedure :

  • 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM).

  • 1-Adamantylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

  • The crude product is purified via silica gel chromatography (DCM/methanol = 20:1).

Yield : ~70%.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry (MS) : this compound exhibits a molecular ion peak at m/z 382.51 ([M+H]⁺), consistent with its molecular formula (C₂₄H₃₁FN₂O).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 8.15 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, aromatic), 4.35 (t, 2H, -N-CH₂-), 2.10–1.50 (m, 15H, adamantane).

    • ¹³C NMR : δ 165.2 (C=O), 136.5 (indole C-3), 122.8 (C-F), 40.8 (adamantane C-1).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30, 1 mL/min).

  • Purity : ≥98% (by area normalization).

Challenges and Optimization

Side Reactions

  • N-Alkylation Competes with O-Alkylation : Use of bulky bases (e.g., NaH) and polar aprotic solvents (DMF) minimizes O-alkylation byproducts.

  • Adamantane Solubility : Adamantane derivatives require prolonged reaction times due to low solubility. Sonication or elevated temperatures (50°C) improve reaction kinetics.

Scalability

  • Batch Size Limitations : Amide coupling yields drop to ~50% at >10 g scales due to inefficient mixing. Switching to flow chemistry improves consistency.

Forensic and Regulatory Considerations

This compound’s synthesis is frequently modified to circumvent drug laws, with common variations including:

  • Halogen Swapping : Replacement of fluorine with chlorine or bromine.

  • Adamantane Isosteres : Substitution with bicyclic hydrocarbons (e.g., norbornane) .

Chemical Reactions Analysis

Types of Reactions

STS-135 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Microgravity Effects on Biological Systems

The STS-135 mission facilitated numerous studies that examined how microgravity influences various biological processes. Key experiments included:

  • Space Tissue Loss-2 : This study focused on the effects of microgravity on keratinocytes, which are crucial for skin health. It aimed to understand how spaceflight impacts tissue regeneration and immune responses .
  • Bone Loss Prevention : Researchers investigated how weightlessness affects bone tissue at the molecular level. The study aimed to develop strategies to mitigate bone density loss in astronauts during long-duration missions .
  • Immune System Response : A study evaluated changes in mouse thymus and spleen tissues post-flight, revealing significant alterations in gene expression related to cancer and immune function. This research highlighted potential risks for astronauts regarding immune system health during space travel .

Plant Growth Studies

The Plant Signaling experiment focused on understanding how microgravity affects plant growth, specifically using Arabidopsis thaliana. This research is critical for developing sustainable food sources for long-term space missions, as it provides insights into plant biology under altered gravitational conditions .

Experimental Findings

Experiment NameObjectiveKey Findings
Space Tissue Loss-2Investigate keratinocyte response to microgravityAltered gene expression affecting skin health; implications for wound healing
Bone Loss PreventionStudy bone tissue changes in microgravitySignificant protein expression changes; potential countermeasures identified
Immune System ResponseAssess thymus and spleen healthIncreased DNA fragmentation; immune system aberrations noted
Plant SignalingExamine plant growth under microgravityInsights into biochemical responses; implications for food production in space

Immune System Changes in Mice

A detailed case study analyzed thymus and spleen samples from mice flown aboard this compound. The study found that DNA fragmentation was significantly higher in flight mice compared to ground controls, indicating that space travel may compromise immune defenses . The results suggest that future missions should consider these biological impacts when planning astronaut health protocols.

Bone Health Research

Another case study focused on bone density changes observed in mice during the mission. Researchers monitored protein expression related to bone metabolism, discovering that microgravity significantly alters these processes, which could lead to osteoporosis-like conditions in astronauts . This research is pivotal for developing countermeasures against bone loss during extended space flights.

Mechanism of Action

The mechanism of action of STS-135 involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular processes.

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below highlights key structural and metabolic distinctions between STS-135 and related SCBs:

Compound Core Structure Side Chain Halogenation Major Metabolic Pathways Key Enzymes Involved
This compound Indole-3-carboxamide 5-Fluoropentyl Fluorine Hydroxylation (adamantane, side chain), oxidative defluorination, glucuronidation CYP3A4, CYP3A5, CYP2J2
APICA Indole-3-carboxamide Pentyl None Presumed hydroxylation (adamantane) Not studied
AKB-48 Indole-3-carboxamide Cumyl None Hydroxylation (adamantane), dealkylation CYP3A4
AM-2201 Naphthoylindole 4-Fluoropentyl Fluorine Hydroxylation (naphthoyl), carboxylation CYP2C9, CYP1A2
XLR-11 Tetramethylcyclopropyl 5-Fluoropentyl Fluorine Hydroxylation (cyclopropyl), oxidative defluorination CYP3A4

Notes:

  • This compound vs. APICA: The fluorinated pentyl chain in this compound enhances metabolic stability and CB1 receptor binding compared to non-fluorinated APICA .
  • This compound vs. AKB-48 : AKB-48 lacks fluorination but shares the adamantane carboxamide core. Its cumyl side chain reduces hepatic clearance (T1/2 ≈ 20 minutes) compared to this compound .
  • This compound vs. AM-2201/XLR-11 : Fluorination in AM-2201 and XLR-11 increases lipophilicity and blood-brain barrier penetration, but their naphthoyl/cyclopropyl cores favor different metabolic routes (e.g., CYP2C9-mediated oxidation) .

Pharmacological and Toxicological Profiles

Table 2: Pharmacokinetic and Toxicity Data

Compound CB1 EC50 (nM) CB2 EC50 (nM) Half-Life (T1/2) Cardiotoxicity Risk Regulatory Status
This compound 13 51 3.1–7.2 min (in vitro) High (CYP2J2-mediated metabolites) Identified in herbal blends; unscheduled in most regions
APICA ~100* ~200* Not studied Unknown Limited regulation
AKB-48 824 430 ~20 min (in vitro) Moderate DEA-scheduled
AM-2201 0.3 1.8 15–30 min (in vitro) High (arrhythmias) DEA-scheduled
XLR-11 0.9 3.2 10–25 min (in vitro) High (renal toxicity) DEA-scheduled

Notes:

  • This compound’s high CB1 affinity (13 nM) correlates with potent psychoactive effects, but its rapid clearance may reduce acute toxicity compared to AM-2201 .
  • Cardiotoxicity risks for this compound are linked to CYP2J2-mediated metabolites (e.g., M25), which may disrupt cardiac ion channels .
  • APICA’s lower receptor affinity and lack of fluorination suggest reduced potency and toxicity, though clinical data are absent .

Biological Activity

STS-135, the final mission of NASA's Space Shuttle program, launched on July 8, 2011, and returned on July 21, 2011. This mission primarily focused on delivering supplies to the International Space Station (ISS) and included several scientific experiments aimed at understanding the biological effects of microgravity. The biological activities observed during this mission provide valuable insights into how living organisms adapt to space environments.

Overview of Experiments

The this compound mission featured a variety of experiments that explored the biological responses of different organisms to microgravity. Notably, the mission included studies on tardigrades, bacteria, and mice, each contributing to our understanding of biological processes in space.

Key Experiments

  • Tardigrade Growth Study : Investigated how microgravity affects the cell size and growth rate of tardigrades (water bears). The aim was to compare specimens raised in space with those on Earth to identify any significant differences in cell morphology and growth patterns .
  • Pseudomonas aeruginosa Biofilm Formation : A study on the behavior of Pseudomonas aeruginosa in microgravity revealed that biofilms formed in space exhibited unique structural characteristics, including a “column-and-canopy” formation not observed on Earth. These biofilms also demonstrated increased biomass and cell viability compared to ground controls .
  • Mouse Bone Loss Prevention : The Commercial Biomedical Test Module-3 (CBTM-3) aimed to evaluate a novel therapeutic countermeasure against bone loss induced by microgravity. This experiment utilized a mouse model to assess the efficacy of an anti-sclerostin antibody in promoting bone formation during spaceflight .

Tardigrade Experiment

  • Objective : To determine the impact of microgravity on cellular growth.
  • Methodology : Tardigrades were sent into orbit with sufficient food supplies. Post-mission analysis focused on comparing cell sizes.
  • Findings : Preliminary results indicated potential differences in cell size between microgravity specimens and Earth-bound controls, suggesting that microgravity might influence cellular growth mechanisms .

Bacterial Behavior Study

  • Objective : To understand how Pseudomonas aeruginosa adapts to microgravity.
  • Methodology : Bacteria were cultured in artificial urine aboard the shuttle.
  • Findings : Biofilms formed in space displayed increased thickness and complexity. The gene expression related to metabolism and virulence is under further investigation to understand these adaptations better .

Mouse Model Study

  • Objective : To prevent bone loss during spaceflight.
  • Methodology : Mice were treated with an anti-sclerostin antibody before and during flight.
  • Findings : Gene expression analysis revealed changes associated with inflammation and neuronal stress. The study aims to develop countermeasures for bone loss applicable both in space and for conditions like osteoporosis on Earth .

Data Tables

ExperimentOrganismKey Findings
Tardigrade Growth StudyTardigradesPotential differences in cell size due to microgravity
Biofilm FormationPseudomonas aeruginosaUnique biofilm structures with increased biomass
Bone Loss PreventionMiceChanges in gene expression indicating bone health risk

Case Studies

  • Microbial Adaptation : The study of Pseudomonas aeruginosa biofilms has implications for understanding microbial behavior in long-duration space missions. The unique structures formed may pose risks for equipment and human health if not managed properly.
  • Bone Health Research : The findings from the CBTM-3 experiment highlight the importance of developing effective countermeasures against skeletal fragility due to prolonged exposure to microgravity. This research could inform treatments for osteoporosis and other conditions related to bone density loss.

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